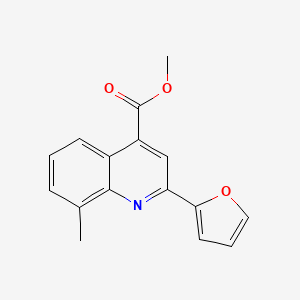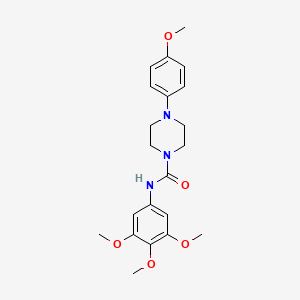
dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as Cilnidipine, is a calcium channel blocker that is used in the treatment of hypertension. It was first synthesized in Japan in the 1990s and has since been used in various clinical trials and studies.
Mécanisme D'action
Dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate works by blocking L-type calcium channels in vascular smooth muscle and in the central nervous system. This leads to vasodilation and a decrease in blood pressure. Unlike other calcium channel blockers, dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate also blocks N-type calcium channels, which are involved in the release of neurotransmitters. This dual mechanism of action may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which may contribute to its potential neuroprotective effects. It has also been shown to improve endothelial function and reduce arterial stiffness, which may contribute to its antihypertensive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its well-established mechanism of action and pharmacokinetics. It has also been extensively studied in various animal models and clinical trials, which provides a wealth of data for researchers. However, one limitation is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in combination with other drugs for the treatment of hypertension. Additionally, further studies may be needed to investigate its effects on other physiological systems, such as the immune system and the gastrointestinal system.
Conclusion:
In conclusion, dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a calcium channel blocker that has been extensively studied in various scientific research applications. It has a well-established mechanism of action and has been shown to have potential neuroprotective effects. While it has several advantages for use in lab experiments, its relatively low solubility in water may limit its use in certain experiments. There are several potential future directions for the study of dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly in the treatment of neurodegenerative diseases and in combination with other drugs for the treatment of hypertension.
Applications De Recherche Scientifique
Dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied in various scientific research applications. It has been shown to be effective in the treatment of hypertension, both as monotherapy and in combination with other antihypertensive drugs. It has also been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
dimethyl 1-cyclopentyl-4-(2-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-4-13-29-20-12-8-7-11-17(20)21-18(22(25)27-2)14-24(16-9-5-6-10-16)15-19(21)23(26)28-3/h7-8,11-12,14-16,21H,4-6,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPGNAPVQKVKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C3CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(allylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4699933.png)
![2-({5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4699938.png)
![ethyl 5-isopropyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4699940.png)
![6-amino-3-(4-chlorophenyl)-4-{3-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4699956.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B4699959.png)
![2-cyclohexyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4699969.png)

![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-phenylacetamide](/img/structure/B4699983.png)
![1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4699990.png)
![1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4699998.png)


![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4700025.png)
![3-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B4700033.png)